2-[(Aminocarbamothioyl)amino]acetamide
Description
Chemical Name: 2-[(Aminocarbamothioyl)amino]acetamide CAS Number: 1096793-70-2 Molecular Formula: C₄H₁₀N₄OS Molecular Weight: 162.21 g/mol Density: 1.279 ± 0.06 g/cm³ (predicted) pKa: 10.27 ± 0.70 (predicted)
This compound features a central acetamide backbone modified with a thiourea (carbamothioyl) group and an additional amino substituent.
Properties
IUPAC Name |
2-(aminocarbamothioylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4OS/c4-2(8)1-6-3(9)7-5/h1,5H2,(H2,4,8)(H2,6,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYGDHODMXPWAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)NC(=S)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Aminocarbamothioyl)amino]acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of thiourea with chloroacetamide in the presence of a base . The reaction is carried out in an aqueous medium at a temperature range of 50-70°C, followed by purification steps to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Aminocarbamothioyl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfide compounds.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-[(Aminocarbamothioyl)amino]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Aminocarbamothioyl)amino]acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Thiourea/Carbamothioyl Groups
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[(cyclohexylcarbamothioyl)amino]acetamide
- CAS : 155821-01-5
- Formula : C₁₆H₂₀N₄OS₃
- Molecular Weight : 380.55 g/mol
- Key Features : Incorporates a benzothiazole ring and cyclohexylcarbamothioyl group.
- Properties: Higher molecular weight and density (1.38 g/cm³) compared to the target compound.
2-(2-Methylphenyl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]acetamide
- CAS: Not provided
- Formula : C₁₅H₁₂Cl₃N₂OS
- Molecular Weight : 363.68 g/mol
- Key Features : Trichlorophenyl and methylphenyl substituents enhance lipophilicity.
- Applications : Likely explored for antimicrobial activity due to halogenated aromatic motifs, similar to N-(4-methoxyphenyl)acetamide derivatives .
Acetamide Derivatives with Bioactive Substituents
UCM765 and UCM924
- Structures: N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide (UCM765) and N-{2-[(3-bromophenyl)-(4-fluorophenyl)amino]ethyl}acetamide (UCM924).
- Key Features: Ethylamino linker with halogenated/methoxy aryl groups.
- Bioactivity: MT2-selective partial agonists with sleep-inducing, antinociceptive, and anxiolytic properties in rodents. UCM924 exhibits improved metabolic stability over UCM765 .
Benzimidazole-Linked Acetamides
- Examples: N-(1H-benzimidazol-2-yl)-2-[(benzylcarbamoyl)amino]acetamide.
2-Cyano-N-[(methylamino)carbonyl]acetamide
- CAS : 6972-77-6
- Formula : C₅H₇N₃O₂
- Storage : Requires 10–25°C and protection from incompatible substances.
N-(Aminocarbonyl)-2-(octylamino)acetamide
- CAS : 133000-97-2
- Formula : C₁₁H₂₃N₃O₂
- Hazards : Classified for acute oral toxicity (Category 4) and skin/eye irritation (Category 2). Higher hazard profile compared to the target compound .
Biological Activity
2-[(Aminocarbamothioyl)amino]acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article delves into the synthesis, characterization, and biological activities of this compound, supported by diverse research findings and case studies.
Synthesis and Characterization
The synthesis of this compound involves the reaction of 2-mercaptobenzothiazole with chloroacetyl chloride, leading to the formation of acetamide derivatives. Characterization techniques such as Fourier transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure of the synthesized compounds. The physical properties, including melting points and yields, are summarized in Table 1.
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| This compound | C3H8N2S2O | 148.19 | 150-152 | 85 |
Antimicrobial Activity
The antimicrobial potential of this compound has been explored through various studies. In vitro assays demonstrate its effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The agar well diffusion method is commonly used to assess antibacterial activity.
Key Findings
- Compounds derived from 2-mercaptobenzothiazole exhibit significant antibacterial activity comparable to standard antibiotics like levofloxacin .
- Minimum inhibitory concentrations (MICs) for selected derivatives show promising results:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 2b | E. coli | 12.5 |
| 2i | S. aureus | 25 |
| 2c | S. typhi | 50 |
The compounds 2b and 2i exhibited lower MIC values than levofloxacin against Bacillus subtilis, indicating enhanced antibacterial potency attributed to specific heterocyclic amine moieties present in their structure .
Antibiofilm Activity
In addition to antimicrobial properties, the antibiofilm activity of these compounds has been evaluated. Biofilm formation poses a significant challenge in treating bacterial infections, making antibiofilm agents crucial.
Results
- Compounds 2b , 2c , and 2i showed over 80% inhibition of biofilm formation at concentrations of 100 μg/100 μL, outperforming cefadroxil, a standard antibiofilm agent .
- Specifically, treatment with compound 2i resulted in an 85% reduction in biofilm formation by Klebsiella pneumoniae, demonstrating its potential as a novel antibiofilm agent.
Antiviral Activity
Recent studies have indicated that derivatives similar to this compound may inhibit viral capsid assembly, particularly against hepatitis B virus (HBV). These compounds have shown synergistic effects when combined with existing antiviral drugs like lamivudine .
The proposed mechanism involves binding to specific sites on the viral capsid protein, inhibiting assembly and subsequent viral replication. This suggests a promising avenue for developing new antiviral therapies based on this compound class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
